molecular formula C8H14ClNO2 B14058047 (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride

(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride

Cat. No.: B14058047
M. Wt: 191.65 g/mol
InChI Key: RSBFMCGEQFBZBE-PICGMCJFSA-N
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Description

(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is particularly noted for its role as a key intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride typically involves asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This method has been optimized to improve the robustness and stereo-selectivity of the reaction . Additionally, biocatalytic asymmetric synthesis using bacterial strains such as Sphingomonas aquatilis has been employed to achieve high enantioselectivity and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of whole cell biocatalysts for the resolution of racemic mixtures. The strain Sphingomonas aquatilis, for example, has been shown to effectively hydrolyze the racemic mixture to produce the desired enantiomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction is often employed to reduce double bonds or other reducible groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride involves its role as an intermediate in the synthesis of HCV protease inhibitors. These inhibitors target the NS3/4A serine protease complex, which is essential for the maturation of the HCV polyprotein. By inhibiting this protease, the compound effectively disrupts the replication cycle of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride apart is its high enantioselectivity and efficiency in industrial applications. Its ability to serve as a key intermediate in the synthesis of potent antiviral drugs highlights its importance in medicinal chemistry .

Biological Activity

(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride, also known as ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate hydrochloride, is a compound of significant interest due to its biological activity, particularly in the field of medicinal chemistry. This compound has been identified as a potential building block for the synthesis of various pharmacologically active agents, including inhibitors of hepatitis C virus (HCV) NS3 protease.

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 259214-56-7
  • Purity : Typically ≥99% in synthesized forms

Research indicates that this compound functions primarily as an intermediate in the synthesis of HCV NS3 protease inhibitors. The compound's unique cyclopropane structure allows it to interact with the active site of the protease, potentially leading to inhibition of viral replication.

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods, including asymmetric phase-transfer catalysis. For instance, a concise method utilizing di-p-toluoyl-(D)-tartaric acid has been reported, achieving high enantiomeric excess (ee) in the final product . This process highlights the importance of stereochemistry in enhancing biological activity.

Antiviral Activity

A study focused on the antiviral properties of compounds derived from this compound demonstrated its efficacy against HCV. In vitro assays showed that derivatives of this compound could inhibit NS3 protease activity effectively, thus preventing viral replication in cell cultures .

Enantiomeric Selectivity

The enantiomeric purity of (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester is crucial for its biological activity. Research has shown that variations in enantiomeric composition can significantly affect the potency and selectivity of the resulting inhibitors against HCV .

Data Table: Biological Activity Overview

Study Focus Findings Reference
Study 1Antiviral ActivityEffective inhibition of HCV NS3 protease
Study 2Synthesis MethodAchieved ≥99% ee using di-p-toluoyl-(D)-tartaric acid
Study 3Enantiomeric SelectivityPotency varies with enantiomeric composition

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6?,8-;/m1./s1

InChI Key

RSBFMCGEQFBZBE-PICGMCJFSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CC1C=C)N.Cl

Canonical SMILES

CCOC(=O)C1(CC1C=C)N.Cl

Origin of Product

United States

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